molecular formula C21H15NOS B14123200 4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one CAS No. 1033202-36-6

4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one

Cat. No.: B14123200
CAS No.: 1033202-36-6
M. Wt: 329.4 g/mol
InChI Key: NGUGSXAVVUWBQA-UHFFFAOYSA-N
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Description

4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of polyfluorocinnamanilides in triflic acid (CF3SO3H), which yields the desired quinolinone scaffold . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and phenylsulfanyl groups can be substituted with other functional groups to create new derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Quinoline derivatives are known for their pharmacological activities, and this compound may have potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinolinone derivatives with different substituents, such as:

  • 4-phenylquinolin-2(1H)-one
  • 3-(phenylsulfanyl)quinolin-2(1H)-one
  • 4-phenyl-3-(methylsulfanyl)quinolin-2(1H)-one

Uniqueness

4-phenyl-3-(phenylsulfanyl)quinolin-2(1H)-one is unique due to the presence of both phenyl and phenylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinolinone derivatives. This uniqueness makes it an interesting compound for further research and development.

Properties

CAS No.

1033202-36-6

Molecular Formula

C21H15NOS

Molecular Weight

329.4 g/mol

IUPAC Name

4-phenyl-3-phenylsulfanyl-1H-quinolin-2-one

InChI

InChI=1S/C21H15NOS/c23-21-20(24-16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22-21/h1-14H,(H,22,23)

InChI Key

NGUGSXAVVUWBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)SC4=CC=CC=C4

Origin of Product

United States

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